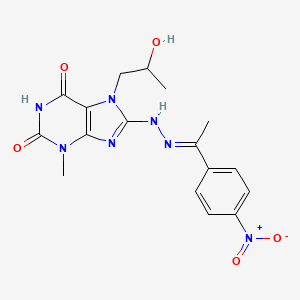

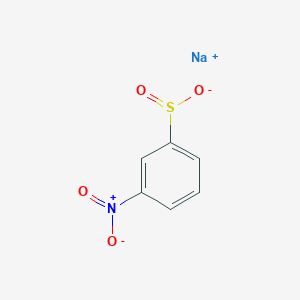

![molecular formula C16H14O4S B3007243 2-{[2-(4-甲氧基苯基)-2-氧代乙基]硫烷基}苯甲酸 CAS No. 15884-39-6](/img/structure/B3007243.png)

2-{[2-(4-甲氧基苯基)-2-氧代乙基]硫烷基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid is a benzoic acid derivative, which is a class of compounds that are significant in the development of drug molecules and natural products. Benzoic acid derivatives are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their structural versatility and reactivity.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been explored in various studies. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which shares a similar methoxy and sulfanyl substitution pattern, was achieved using readily available starting materials and resulted in moderate yields . This suggests that the synthesis of 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid could potentially be carried out through similar methods, possibly involving nitro group reduction and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, and their analysis often requires advanced spectroscopic techniques. For example, the structure of a quinazolinone derivative with a methoxy and sulfamoylphenyl group was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques could similarly be applied to determine the molecular structure of 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid, ensuring the correct identification of its functional groups and overall molecular framework.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including C–H bond functionalization , which is a powerful tool in organic synthesis. The meta-C–H functionalization of benzoic acid derivatives has been achieved using transition-metal catalysis, indicating that the compound might also be amenable to such transformations. Additionally, the reaction of a related (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with chalcones via a double Michael addition-aldol reaction showcases the reactivity of the sulfanyl-acetic acid moiety in forming complex products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their substituents. The electrochemical behavior of sulfophenyl-azo benzoic acids, for example, is affected by the position of the sulfo substituent and the pH of the solution . This implies that the sulfanyl and methoxy groups in 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid would similarly impact its solubility, acidity, and electrochemical properties, which are important factors in its potential applications.

科学研究应用

1. 合成与化学反应性

2-{[2-(4-甲氧基苯基)-2-氧代乙基]硫烷基}苯甲酸作为合成复杂分子的关键化合物。它参与反应,生成多种衍生物,这对推进化学研究和开发至关重要。例如,研究表明了它在环化过程中生成磺酰胺类化合物中的作用,展示了它在合成化学中的多功能性 (Ukrainets、Petrushova、Davidenko 和 Grinevich,2014).

2. 药效团开发

对降血糖苯甲酸衍生物的研究阐明了对药物化学至关重要的构效关系。通过修饰甲氧基的位置并引入不同的残基,科学家们已经能够增强这些化合物的活性和作用时间,强调了 2-{[2-(4-甲氧基苯基)-2-氧代乙基]硫烷基}苯甲酸在药物开发中的重要性 (Grell、Hurnaus、Griss、Sauter、Rupprecht、Mark、Luger、Nar、Wittneben 和 Müller,1998).

3. 电化学研究

苯甲酸衍生物(包括偶氮键的衍生物)的电化学行为提供了对它们的还原裂解机制的见解。此类研究对于了解这些化合物的环境归趋及其在废物处理和电化学传感器中的潜在应用至关重要 (Mandić、Nigović 和 Šimunić,2004).

4. 环境影响和修复

对苯甲酸衍生物在水处理过程中的转化机制的研究强调了这些化合物在氯化消毒过程中产生副产物的作用。了解这些过程对于开发更环保的水处理技术至关重要 (Xiao、Wei、Yin、Wei 和 Du,2013).

作用机制

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division , which could potentially be a target for this compound as well.

Mode of Action

It’s plausible that it interacts with its targets through a mechanism similar to other benzoic acid derivatives . These compounds often act by binding to their target proteins and disrupting their normal function, leading to changes in cellular processes.

Biochemical Pathways

Based on its potential target, it could affect the pathways related to bacterial cell division .

Result of Action

If it acts similarly to other benzoic acid derivatives, it could lead to disruption of bacterial cell division, potentially leading to cell death .

属性

IUPAC Name |

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4S/c1-20-12-8-6-11(7-9-12)14(17)10-21-15-5-3-2-4-13(15)16(18)19/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYGNQDOXSRZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)

![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)

![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)